This compound belongs to the class of thioamides, which are characterized by the presence of a sulfur atom bonded to a carbon atom of an amide group. It is also classified as a derivative of nicotinamide, which is part of the vitamin B complex.
The synthesis of 6-Hydroxy-thionicotinamide can be achieved using several methods, with one common approach being the condensation reaction between nicotinamide and thioglycolic acid derivatives. The reaction is typically performed under basic conditions to enhance the formation of the thioamide.
The molecular structure of 6-Hydroxy-thionicotinamide features:
The molecular formula for 6-Hydroxy-thionicotinamide is C6H8N2O1S1, with a molecular weight of approximately 172.21 g/mol. Its structural representation includes a nitrogen atom in the amide linkage and a sulfur atom in the thioamide group.
6-Hydroxy-thionicotinamide participates in various chemical reactions:
These reactions are facilitated by the reactivity of the thioamide functional group, allowing for diverse synthetic applications in organic chemistry.
6-Hydroxy-thionicotinamide primarily targets glyceraldehyde-3-phosphate dehydrogenase, an enzyme involved in glycolysis.
The compound's action involves biochemical pathways related to nicotine catabolism in bacteria, influencing various cellular processes through enzyme inhibition or activation .
6-Hydroxy-thionicotinamide has diverse applications across various fields:
Microbial degradation represents a primary route for the biogenesis of 6-hydroxy-thionicotinamide, particularly through the catabolic processing of nicotine and its derivatives. Pseudomonas species, notably P. putida, employ specialized enzymatic cascades to transform nicotine into advanced intermediates. In strain CBB5, the initial N-demethylation of nicotine yields 6-hydroxynicotine, which undergoes oxidative cleavage to 6-hydroxy-3-succinoyl-pyridine (HSP) [4]. This pathway parallels the degradation of thionicotinamide derivatives, where sulfur incorporation occurs at the pyridine ring stage. Crucially, the hspB gene knockout in engineered P. putida P-HSP demonstrates targeted accumulation of HSP analogs—a strategy adaptable for 6-hydroxy-thionicotinamide production by blocking downstream hydrolysis [4]. Anaerobic degradation pathways, though less efficient, contribute to environmental processing via sulfate-reducing bacteria that utilize alternative electron acceptors for ring reduction [10].
Table 1: Microbial Pathways Generating Hydroxylated Pyridine Derivatives
Microorganism | Substrate | Key Intermediate | Primary Enzymes | Reference |
---|---|---|---|---|
Pseudomonas putida P-HSP | Nicotine | 6-Hydroxy-3-succinoyl-pyridine (HSP) | Nicotine dehydrogenase, 6-Hydroxypseudooxynicotine oxidase | [4] |
Aspergillus nidulans | Nicotinate | 6-Hydroxynicotinate | HxnS (nicotinate hydroxylase), HxnX (6-NA monooxygenase) | [5] |
Sulfate-reducing consortia | Naphthalene | 2-Naphthoic acid | Carboxylases, Reductases | [10] |
Thioamide formation in 6-hydroxy-thionicotinamide involves specialized enzymatic strategies distinct from classical amide biosynthesis. Molybdenum cofactor (MoCo)-dependent hydroxylases—such as nicotinate dehydrogenase (HxnS) in Aspergillus nidulans—catalyze the initial hydroxylation of the pyridine ring at C6, priming it for sulfur incorporation [5]. The thioamide group (-C=S) derives from either:
Structural analyses of aldehyde dehydrogenases (ALDHs) reveal that catalytic sites accommodating thioamides exhibit modified water exclusion mechanisms. Conserved cysteine residues (e.g., Cys302 in human ALDH2) form transient thiohemiacetal adducts with aldehyde groups but undergo steric repurposing to stabilize thioamide intermediates by preventing premature hydrolysis [7] [9]. NAD⁺ mimics such as thionicotinamide adenine dinucleotide (S-NAD⁺) further demonstrate enzymatic tolerance for sulfur substitution, confirming active-site plasticity [9].
Aldehyde dehydrogenases (ALDHs) serve as pivotal nodes in convergent pathways leading to 6-hydroxy-thionicotinamide. Within Cannabis trichomes, transcriptomic analyses reveal co-upregulation of ALDHs with nicotine degradation genes under conditions promoting secondary metabolite synthesis [3]. Specifically, ALDH1A1 and ALDH3A2 isoforms catalyze the oxidation of 6-hydroxy-nicotinaldehyde to 6-hydroxy-nicotinic acid—a direct precursor for thioamide formation. This reaction concurrently generates NADPH, which fuels downstream sulfur incorporation steps [3] [7].
In anaerobic niches, iron-reducing bacteria employ ALDH homologs to process hydroxylated pyridine carboxaldehydes. Here, the thermodynamic challenge of aldehyde oxidation under anoxic conditions is overcome by coupling ALDH activity to extracellular electron transfer (EET) systems. The resulting acid undergoes ATP-dependent activation to an acyl-adenylate, facilitating nucleophilic sulfur attack by thiophosphate [10]. This hybrid pathway merges elements of oxidative and reductive metabolism, positioning ALDHs as metabolic branch points directing flux toward thioamide synthesis.
Genetic control of 6-hydroxy-thionicotinamide production centers on substrate-inducible operons and global regulatory networks. In Aspergillus nidulans, the hxn cluster (hxnR, hxnS, hxnX, et al.) responds to nicotinic acid induction via the zinc-finger transcription factor HxnR [5]. RNA-seq data demonstrate 12–45-fold upregulation of hxnX (encoding 6-NA monooxygenase) within 30 minutes of nicotinate exposure—a regulatory pattern conserved in Pseudomonas CES for caffeine demethylation [6].
Transcriptomic comparisons across species reveal that longevity-associated genes (Pos-MLS)—including those encoding ALDHs and nucleotide repair enzymes—correlate positively with thioamide biosynthetic capacity. This co-regulation stems from shared transcriptional activators:
Table 2: Genetic Elements Regulating Thionicotinamide Pathways
Regulatory Element | Target Genes | Function in Biosynthesis | Organism |
---|---|---|---|
HxnR | hxnS, hxnX, hxnP | Activates nicotinate hydroxylation and transport | Aspergillus nidulans [5] |
CbdR | ndmABCDE | Controls N-demethylation of xanthines | Pseudomonas CES [6] |
CLOCK/BMAL1 | ALDH3A1, NRK1 | Synchronizes redox cofactor supply | Mammalian cells [8] |
OCT4/NANOG | MAT2A, ALDH1A1 | Enhances methyl donor availability | Stem cells [8] |
Engineered biocatalysts leverage these systems by integrating inducible promoters (e.g., Pₕₓₙ) into plasmid vectors. In P. putida P-HSP, the hspB knockout combined with tac-driven NMNAT1 expression boosts titers of HSP analogs to 16.3 g/L—a framework applicable to 6-hydroxy-thionicotinamide scale-up [4] [9].
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